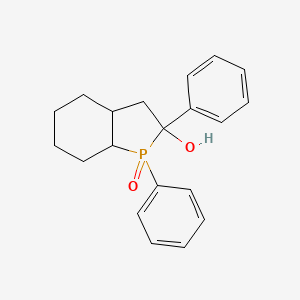
2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one is a complex organic compound with a unique structure that includes a phosphindole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one typically involves multi-step organic reactions. The process often starts with the preparation of the phosphindole ring, followed by the introduction of hydroxy and diphenyl groups. Common reagents used in these reactions include phosphine oxides, phenylboronic acids, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving high temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The hydroxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand the compound’s effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphindole derivatives and related organic molecules with hydroxy and phenyl groups. Examples include:
- 2-Hydroxy-1,2-diphenylphosphindole
- 1,2-Diphenylphosphindole
- 2-Hydroxy-1-phenyloctahydro-1H-phosphindol-1-one
Uniqueness
What sets 2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one apart from similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
90097-40-8 |
|---|---|
Molekularformel |
C20H23O2P |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-oxo-1,2-diphenyl-3a,4,5,6,7,7a-hexahydro-3H-phosphindol-2-ol |
InChI |
InChI=1S/C20H23O2P/c21-20(17-10-3-1-4-11-17)15-16-9-7-8-14-19(16)23(20,22)18-12-5-2-6-13-18/h1-6,10-13,16,19,21H,7-9,14-15H2 |
InChI-Schlüssel |
GAEATNFJIPMKTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CC(P2(=O)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


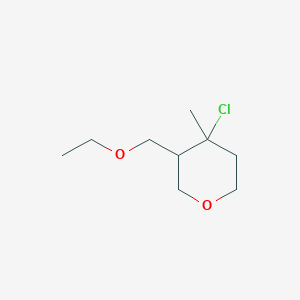
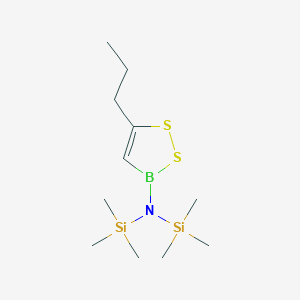

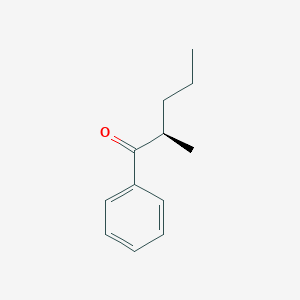
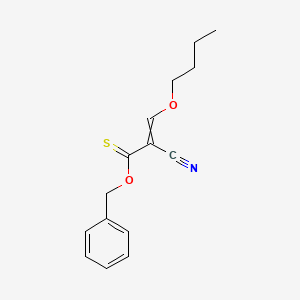
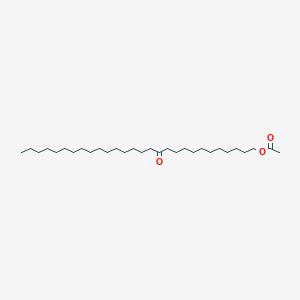
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)

![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
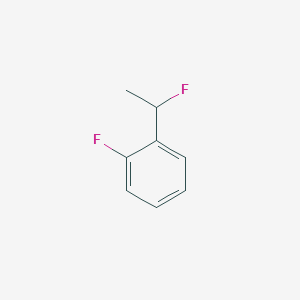
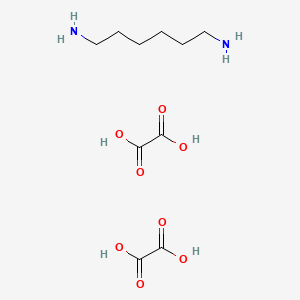

![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)

